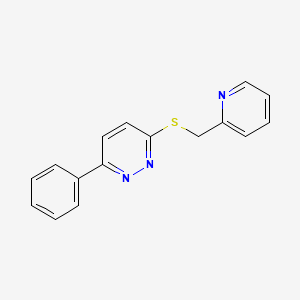

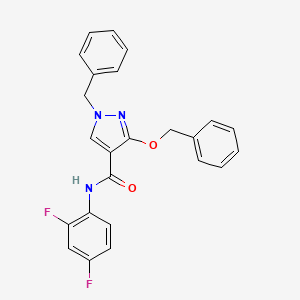

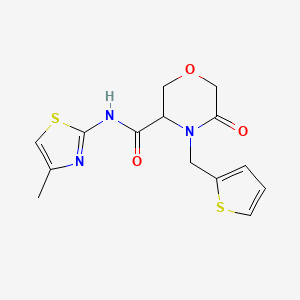

3-Phenyl-6-((pyridin-2-ylmethyl)thio)pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridazine derivatives, which include compounds like the one you mentioned, are a class of organic compounds containing a pyridazine ring, a six-membered aromatic ring with two nitrogen atoms . They are known for their diverse pharmacological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of pyridazine derivatives often involves reactions such as the Suzuki-Miyaura cross-coupling of 2-pyridyl ammonium salts . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by a six-membered aromatic ring with two nitrogen atoms . The exact structure of “3-Phenyl-6-((pyridin-2-ylmethyl)thio)pyridazine” would include a phenyl group and a pyridin-2-ylmethylthio group attached to the pyridazine ring.Chemical Reactions Analysis

The chemical reactions involving pyridazine derivatives can be quite diverse, depending on the specific substituents attached to the pyridazine ring .Physical and Chemical Properties Analysis

The physical and chemical properties of a specific pyridazine derivative would depend on its exact structure. In general, pyridazine derivatives are solid at room temperature .Aplicaciones Científicas De Investigación

Antisecretory and Cytoprotective Properties

A study focused on the development of antiulcer agents identified compounds exhibiting gastric antisecretory and cytoprotective properties, suggesting potential applications in gastrointestinal health. The research highlighted the synthesis and pharmacological evaluation of imidazo[1,2-a]pyridines and analogues, with a focus on their antisecretory/cytoprotective profiles and metabolic pathways, indicating the importance of structural variations for therapeutic efficacy (Kaminski et al., 1987).

Catalysis in Water Oxidation

Another study reported on the synthesis of a new family of Ru complexes incorporating a bridging ligand related to pyridazine derivatives. These complexes demonstrated significant activity in catalyzing water oxidation, a crucial reaction for sustainable energy applications, highlighting the importance of the structural framework for catalytic efficiency (Zong & Thummel, 2005).

Antimicrobial and Anti-inflammatory Activities

Pyridazine derivatives were explored for their antimicrobial and anti-inflammatory activities. A study synthesized novel pyrimidine-2-thiol, pyrazole, and pyran derivatives starting from pyridin-3-yl and thiophen-2-yl-based chalcones. These compounds showed promising in vitro and in vivo anti-inflammatory and antioxidant activities, indicating their potential in chemotherapeutic applications (Shehab et al., 2018).

Herbicidal Activities

Research into novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives showcased their application in agriculture as herbicides. The study detailed the synthesis and evaluation of these compounds, some of which demonstrated superior herbicidal activities against dicotyledonous plants, comparable to commercial herbicides (Xu et al., 2008).

Anticancer Agents

Another area of application is in the synthesis of potential anticancer agents, where imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines were investigated for their antitumor activities. This research underscores the therapeutic potential of pyridazine derivatives in oncology, focusing on their synthesis and biological evaluation (Temple et al., 1987).

Corrosion Inhibition

Pyridazine derivatives have also been studied for their application as corrosion inhibitors for mild steel in acidic solutions. The study assessed the effectiveness of these compounds in protecting steel surfaces, contributing to materials science and engineering by offering solutions for corrosion prevention (Khadiri et al., 2016).

Mecanismo De Acción

Target of Action

Pyridazine derivatives have been shown to interact with a wide range of biological targets and physiological effects .

Mode of Action

Pyridazine derivatives have been reported to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Biochemical Pathways

Pyridazine derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse pharmacological effects .

Pharmacokinetics

Pyrimidine derivatives, a related class of compounds, have been extensively applied in therapeutic disciplines due to their high degree of structural diversity .

Result of Action

Pyridazine derivatives have been reported to possess a wide range of therapeutic properties, with diverse applications in medicinal chemistry and material science .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-phenyl-6-(pyridin-2-ylmethylsulfanyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3S/c1-2-6-13(7-3-1)15-9-10-16(19-18-15)20-12-14-8-4-5-11-17-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLNTSWRRHTYGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-(5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2964009.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(4-Chlorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2964014.png)

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2964022.png)

![3-(4-fluorophenyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2964026.png)